molecular formula C24H28ClN3O6 B12061845 Clebopride (Maleate)

Clebopride (Maleate)

Cat. No.: B12061845
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Clebopride (Maleate) is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of Clebopride (Maleate) involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the amidation and salt formation steps. The process is typically carried out in large-scale reactors with continuous monitoring to maintain quality standards .

Chemical Reactions Analysis

Types of Reactions

Clebopride (Maleate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that can be further studied for their pharmacological effects .

Scientific Research Applications

Clebopride (Maleate) has a wide range of scientific research applications:

Mechanism of Action

Clebopride (Maleate) exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the gastrointestinal tract. This action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also interacts with serotonin receptors, contributing to its prokinetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clebopride (Maleate) is unique due to its specific chemical structure, which provides a distinct pharmacological profile. It has been found to have a higher incidence of extrapyramidal side effects compared to metoclopramide, which is an important consideration in its clinical use .

Properties

Molecular Formula

C24H28ClN3O6

Molecular Weight

489.9 g/mol

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BCVIWCRZYPHHMQ-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.